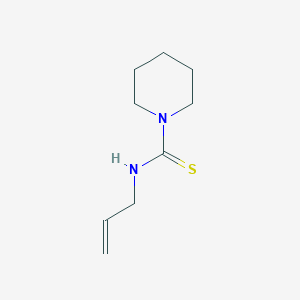![molecular formula C15H14N4O B7457344 N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide](/img/structure/B7457344.png)
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide, also known as JAK inhibitor, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes, which play a crucial role in cytokine signaling pathways.
Mécanisme D'action
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide binds to the ATP-binding site of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide enzymes, preventing their activation and subsequent phosphorylation of downstream signaling molecules, such as STAT proteins. This leads to a reduction in cytokine production and signaling, resulting in a decrease in inflammation and immune responses.
Biochemical and Physiological Effects:
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide has been shown to have potent anti-inflammatory and immunomodulatory effects in various preclinical models of autoimmune disorders, such as rheumatoid arthritis and psoriasis. It has also been studied for its potential anti-cancer effects, as N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide enzymes are often dysregulated in cancer cells. In addition, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide has been shown to have beneficial effects in models of ischemia-reperfusion injury and neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide is its specificity for N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide enzymes, which allows for targeted modulation of cytokine signaling pathways. It has also been shown to have good pharmacokinetic properties and oral bioavailability, making it a promising candidate for clinical development. However, one limitation of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide is its potential for off-target effects, as N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide enzymes have diverse functions in various cell types and tissues.
Orientations Futures
Future research on N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide could focus on its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and inflammation. It could also investigate its potential for combination therapy with other drugs, such as immune checkpoint inhibitors or chemotherapeutic agents. In addition, further studies could explore the potential for N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide inhibitors to modulate the gut microbiome and its role in various diseases. Finally, the development of more selective N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide inhibitors could improve the safety and efficacy of this class of drugs.
Méthodes De Synthèse
The synthesis of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide involves several steps, including the reaction of 2-aminopyridine with ethyl acetoacetate, followed by the reaction of the resulting compound with 2-bromoacetophenone. The final step involves the reaction of the intermediate product with 2,3-dimethylpyrazine. The yield of the compound is typically around 50%, and the purity can be improved through recrystallization.
Applications De Recherche Scientifique
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and inflammation. It is a potent inhibitor of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide enzymes, which are involved in the regulation of immune responses, cell growth, and differentiation. By inhibiting N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide enzymes, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide can modulate cytokine signaling pathways, leading to a reduction in inflammation and immune responses.
Propriétés
IUPAC Name |
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-10-13-8-12(9-16-14(13)19(2)18-10)17-15(20)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGKHXOUVCHHPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)NC(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B7457280.png)
![N'-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]ethane-1,2-diamine](/img/structure/B7457285.png)
![N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B7457300.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)propanamide](/img/structure/B7457316.png)


![2,2-dimethyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide](/img/structure/B7457335.png)

![1-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]-5-nitropyridin-2-one](/img/structure/B7457353.png)
![N-(furan-2-ylmethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457357.png)